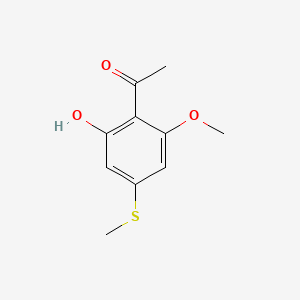
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone is an organic compound with the molecular formula C10H12O3S This compound is characterized by the presence of a hydroxy group, a methoxy group, and a methylsulfanyl group attached to a phenyl ring, along with an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methoxy-4-methylsulfanylbenzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability .
Analyse Des Réactions Chimiques
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections or inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone can be compared with similar compounds such as:
1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone: This compound has a similar structure but with different positions of the hydroxy and methoxy groups, which can lead to variations in reactivity and biological activity.
2-Hydroxy-4-methoxybenzaldehyde: Lacks the ethanone and methylsulfanyl groups, making it less versatile in certain chemical reactions.
4-Methoxy-2-methylsulfanylphenol:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and potential biological activities.
Propriétés
IUPAC Name |
1-(2-hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-6(11)10-8(12)4-7(14-3)5-9(10)13-2/h4-5,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAKEMCFFULPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2848820.png)
![6-methoxy-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine-1-carbonyl}-1H-indole](/img/structure/B2848822.png)
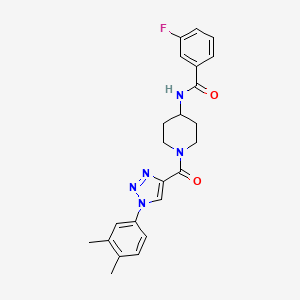
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2848824.png)
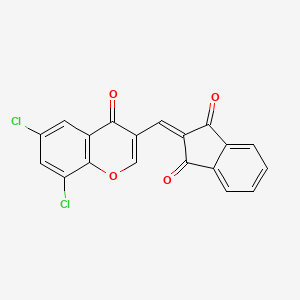

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide](/img/structure/B2848832.png)
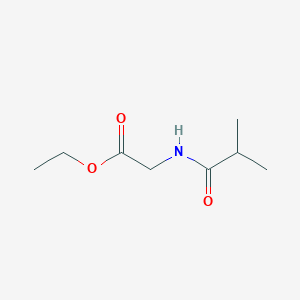
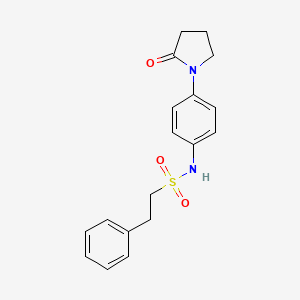
![1-[3-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2848835.png)
![8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2848837.png)
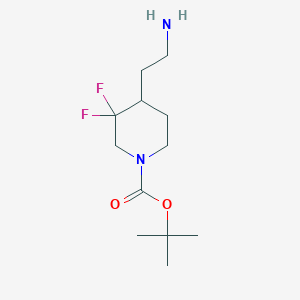
![2-chloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2848840.png)

